molecular formula C14H19N3O3 B11844503 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid

1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid

カタログ番号: B11844503
分子量: 277.32 g/mol
InChIキー: REQWWOBRLNNDFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number 1708080-32-3 and a molecular weight of 291.35. It has the molecular formula C15H21N3O3 . This complex molecule is built from a 3,4,5,6,7,8-hexahydroquinazolin-4-one core structure, which is a partially saturated quinazoline derivative, linked to a nipecotic acid (piperidine-3-carboxylic acid) moiety. This unique structure makes it a valuable intermediate for researchers in medicinal chemistry. Compounds featuring the 4-oxoquinoline core are of significant interest in antibacterial research, as this scaffold is a key structural element in synthetic anti-infectious agents, most notably the fluoroquinolone class of antibiotics . The integration of the piperidine ring further enhances its utility as a building block for the synthesis of more complex polycyclic systems. Researchers utilize such scaffolds to create novel tricyclic and tetracyclic structures, like those found in diazepinoquinolones, which are investigated for their potential biological activities . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

特性

分子式

C14H19N3O3

分子量

277.32 g/mol

IUPAC名

1-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C14H19N3O3/c18-12-10-5-1-2-6-11(10)15-14(16-12)17-7-3-4-9(8-17)13(19)20/h9H,1-8H2,(H,19,20)(H,15,16,18)

InChIキー

REQWWOBRLNNDFL-UHFFFAOYSA-N

正規SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCCC(C3)C(=O)O

製品の起源

United States

準備方法

Formation of the Hexahydroquinazolinone Core

The hexahydroquinazolinone moiety is typically synthesized via cyclocondensation of cyclohexenone derivatives with urea or thiourea analogs. For example:

  • Step 1 : Reaction of 3,4,5,6,7,8-hexahydroquinazolin-4-one precursors with thiourea in acidic media yields 2-thiol-substituted intermediates.

  • Step 2 : Hydrazinolysis of 4-aryl-8-arylidene-3,4,5,6,7,8-hexahydroquinazoline-2-thiol generates hydrazine derivatives, which are acetylated to form triazoloquinazoline frameworks.

Example Protocol (from):

  • Starting Material : 4-Aryl-8-arylidene-3,4,5,6,7,8-hexahydroquinazoline-2-thiol.

  • Reagents : Hydrazine hydrate (excess), acetic anhydride.

  • Conditions : Reflux in ethanol for 6–12 hours.

  • Yield : 65–85% after purification.

ParameterValue
CatalystPd/C (10% w/w)
Temperature25–30°C
Hydrogen Pressure3–4 atm
Yield70–78%

Coupling Reactions for Amide Bond Formation

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid group of piperidine-3-carboxylic acid for amide bond formation with the hexahydroquinazolinone amine.

Optimized Conditions (from):

ReagentSolventTemperatureTimeYield
HATU (1.5 equiv)DMF23°C5 h38%
BOPCl (1.5 equiv)DCM23°C48 h28%
DCC (2 equiv)DCM23°C4 h28%

Key Insight : HATU outperforms BOPCl and DCC in coupling efficiency but requires careful pH control.

Solid-Phase Synthesis

Polystyrene-supported HOBt facilitates coupling in heterogeneous systems, improving purity and reducing side reactions:

  • Activation : Carboxylic acid (hexahydroquinazolinone) is converted to a polymer-bound activated ester using PyBrop.

  • Coupling : Amine (piperidine-3-carboxylic acid derivative) is added to release the target amide.

  • Yield : 25–80% after purification.

Cyclization and Ring-Closure Strategies

Gould-Jacobs Cyclization

This method constructs the quinazolinone ring via thermal cyclization of malonic acid derivatives:

  • Step 1 : Diethyl malonate reacts with aniline derivatives under reflux in diphenyl ether.

  • Step 2 : Hydrolysis with aqueous NaOH yields the carboxylic acid intermediate.

Case Study (from):

  • Starting Material : Diethyl (2-aminobenzoyl)malonate.

  • Conditions : Reflux in diphenyl ether at 240°C for 4 hours.

  • Yield : 77% after recrystallization.

Acid-Catalyzed Cyclization

Concentrated hydrochloric acid (28–35% w/w) promotes simultaneous hydrolysis and cyclization, avoiding chiral resolving agents.

Example (from):

  • Substrate : 3-Piperidineformamide hydrochloride.

  • Reagent : HCl (35% w/w).

  • Conditions : 60–65°C for 3 hours.

  • Yield : 39–57% with 99.4% enantiomeric excess (ee).

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Elution with chloroform/hexane/isopropanol (4:5:1) removes byproducts.

  • Reverse-Phase HPLC : Achieves >98% purity for final products.

Crystallization

Ethanol/petroleum ether (1:1 v/v) precipitates the target compound with minimal racemization.

Challenges and Optimization Opportunities

  • Low Yields in Coupling Reactions : Steric hindrance from the hexahydroquinazolinone ring reduces coupling efficiency. Microwave-assisted synthesis may enhance reaction rates.

  • Racemization Risk : Acidic conditions during cyclization necessitate low-temperature workup (<30°C) .

化学反応の分析

反応の種類: 1-(4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)ピペリジン-3-カルボン酸は、次のものを含むさまざまな化学反応を起こすことができます。

    酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を変更したりすることができます。

    還元: 還元反応は、ケトン基をアルコールまたはその他の還元型に変換するために使用できます。

一般的な試薬と条件:

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって、追加の酸素含有官能基を持つキナゾリノン誘導体が生成される可能性がありますが、還元によってアルコール誘導体が生成される可能性があります .

科学研究の応用

1-(4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)ピペリジン-3-カルボン酸は、いくつかの科学研究の応用を持っています。

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of quinazoline and piperidine structures can effectively inhibit bacterial growth against various strains including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Study: Antimicrobial Screening

In a study published in RSC Advances, several synthesized compounds were tested for their antibacterial activity. Compounds containing the hexahydroquinazoline moiety showed notable efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 6.25 µg/mL for some derivatives, indicating their potential as future therapeutic agents against tuberculosis and other bacterial infections .

Anti-Cancer Potential

The structural characteristics of 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid suggest potential applications in cancer treatment. The compound's ability to interact with various biological targets can be explored for its cytotoxic effects on cancer cells.

Case Study: Cytotoxicity Assays

In a recent publication examining related compounds, it was found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines. The study utilized assays to evaluate cell viability post-treatment with the compounds. Results indicated that some derivatives led to reduced cell proliferation in breast cancer and lung cancer cell lines .

Drug Design and Development

The unique chemical structure of 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid makes it a valuable scaffold for drug design. Researchers are investigating modifications to enhance its pharmacological properties and reduce toxicity.

Insights from Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These studies help in understanding how structural modifications can improve efficacy and selectivity against specific diseases .

作用機序

1-(4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)ピペリジン-3-カルボン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。キナゾリノンコアは、さまざまな酵素や受容体と相互作用し、それらの活性を調節することが知られています。この相互作用は、特定の生物学的プロセスの阻害または活性化につながることがあり、化合物の治療効果に貢献します。 ピペリジン環は、化合物の標的への結合親和性と特異性を高める役割も果たしている可能性があります .

類似化合物:

独自性: 1-(4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)ピペリジン-3-カルボン酸は、キナゾリノン環とピペリジン環の特定の組み合わせにより、独自の化学的特性と生物活性を付与しているため、ユニークです。 この独自性は、研究や潜在的な治療用途にとって貴重な化合物となっています .

類似化合物との比較

Structural Features

The target compound’s structural uniqueness lies in its hexahydroquinazolinone core and piperidine-3-carboxylic acid substituent. Key comparisons with analogs include:

Compound Name Core Structure Substituents Molecular Weight Key Structural Differences
Target Compound Hexahydroquinazolinone Piperidine-3-carboxylic acid ~300 (estimated) Reference structure
N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide Hexahydroquinazolinone Thioether-linked butanamide ~380 (estimated) Thioether vs. carboxylic acid; aromatic substituent
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid Dihydroquinoxaline Piperidine-3-carboxylic acid 301.34 Quinoxaline (2 adjacent N) vs. quinazolinone
5a,6,7,8,9,10-hexahydro-5H-azepino[2,1-b]quinazolin-12-one Hexahydroquinazolinone Azepine ring ~250 (estimated) Azepine (7-membered) vs. piperidine (6-membered)

Key Observations :

  • The quinazolinone core is shared with MMP-9 inhibitors (e.g., ’s butanamide analog), but the target compound’s carboxylic acid may enhance polarity compared to thioether-linked derivatives.

Key Observations :

  • The butanamide analog () exhibits strong MMP-9 inhibition (KD = 320 nM) and anti-metastatic effects, likely due to its thioether linker and aromatic substituent . The target compound’s carboxylic acid may confer distinct binding interactions (e.g., salt bridges with basic residues).
  • Quinoxaline derivatives () lack direct activity data but share structural motifs with kinase inhibitors, suggesting divergent targets compared to quinazolinones .
  • The quinoline derivative () highlights how carboxylic acid placement (e.g., at C3 of piperidine) can shift activity toward antibacterial pathways .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide 1-(4-Ethyl-3-oxo-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
Solubility High (carboxylic acid) Moderate (thioether, aromatic substituent) Moderate (quinoxaline core, ethyl group)
LogP (estimated) ~1.5 (polar carboxylic acid) ~2.8 (lipophilic substituents) ~2.3 (balanced by ethyl and carboxylic acid)
Bioavailability Likely improved Reduced due to higher LogP Moderate

Key Observations :

  • Ethyl and aromatic substituents (e.g., in and ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

生物活性

1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid (CAS No. 1710195-19-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3O3C_{14}H_{19}N_{3}O_{3} with a molecular weight of 277.32 g/mol. The structure features a piperidine ring and a hexahydroquinazoline moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC14H19N3O3C_{14}H_{19}N_{3}O_{3}
Molecular Weight277.32 g/mol
CAS Number1710195-19-9

Anticancer Properties

Research indicates that 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in human cancer cells by activating the intrinsic apoptotic pathway. A study demonstrated that the compound inhibited cell proliferation in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) at micromolar concentrations .

The mechanism through which this compound exerts its effects involves the inhibition of specific kinases involved in cell cycle regulation. It has been reported to inhibit the Eg5 motor protein, which is crucial for mitotic spindle formation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

  • Study on HeLa Cells : In a controlled experiment, HeLa cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability. The IC50 value was determined to be approximately 10 µM after 48 hours of treatment .
  • MCF-7 Breast Cancer Model : Another study focused on MCF-7 cells revealed that treatment with the compound resulted in increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift in protein expression supports the compound's role in promoting apoptosis .

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid has not been extensively studied; however, preliminary data suggest moderate solubility in DMSO and methanol at specified concentrations . Further studies are necessary to establish its bioavailability and metabolic pathways.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yields?

The synthesis involves multi-step cyclization reactions. Critical parameters include:

  • Catalysts and solvents : Use of Lewis acids (e.g., ZnCl₂) to facilitate ring closure and polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Reaction conditions : Reflux (100–120°C) for 6–12 hours ensures completion while maintaining solubility. Precise stoichiometric control of reagents minimizes side products .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water enhances purity (>95%) .

Q. What analytical techniques are recommended for confirming purity and structural integrity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion) confirms molecular formula .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (quinazolinone ring) validate functional groups .

Q. What safety protocols are critical during laboratory handling?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in the bicyclic system?

  • 1H NMR :
    • Piperidine protons : Multiplets at δ 1.5–2.5 ppm (axial/equatorial H) indicate chair conformation .
    • Quinazolinone protons : Aromatic protons (δ 7.2–7.8 ppm) and NH signals (δ 10.5 ppm, broad) confirm ring fusion .
  • 13C NMR : Carbonyl signals at δ 170–175 ppm distinguish quinazolinone (C=O) from piperidine-3-carboxylic acid .

Q. What strategies mitigate competing side reactions during hexahydroquinazolinone core formation?

  • Regioselective protection : Temporarily block the piperidine nitrogen with Boc groups to prevent unwanted nucleophilic attacks .
  • Temperature control : Slow heating (2°C/min) reduces kinetic side products like open-chain intermediates .
  • Catalyst optimization : Scandium triflate (Sc(OTf)₃) improves ring-closure efficiency vs. traditional Brønsted acids .

Q. How do structural modifications at the piperidine moiety influence pharmacological activity?

  • Carboxylic acid substitution : Esterification (e.g., ethyl ester) reduces polarity, enhancing blood-brain barrier penetration in CNS-targeted analogs .
  • Ring saturation : Fully saturated piperidine improves metabolic stability compared to unsaturated derivatives (e.g., Δ³-piperidine) .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking : Use the compound’s InChI key (PubChem-derived) to simulate binding to aromatase (PDB: 3EQM). Key interactions include H-bonds with Glu-302 and π-π stacking with heme .
  • MD simulations : Assess stability of the protein-ligand complex over 100 ns trajectories to prioritize synthesis targets .

Q. What are the challenges in interpreting mass spectrometry data for degradation products?

  • Fragmentation patterns : Hexahydroquinazolinone ring cleavage produces ions at m/z 148 (C₈H₁₀N₂O) and m/z 130 (C₇H₈NO) .
  • Isobaric interference : Differentiate oxidation products (e.g., N-oxide at m/z +16) via MS/MS collision-induced dissociation (CID) .

Methodological Guidelines

  • Synthetic optimization : Prioritize stepwise monitoring via TLC and inline IR to identify bottlenecks .
  • Data contradiction resolution : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Biological assays : Use enzyme inhibition assays (e.g., aromatase microsomal assay) with IC₅₀ calculations to quantify activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。